molecular formula C8H10BrNO B8795003 2-(4-Amino-3-bromophenyl)ethanol

2-(4-Amino-3-bromophenyl)ethanol

Cat. No.: B8795003
M. Wt: 216.07 g/mol
InChI Key: OFWWMIZKFZGJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-bromophenyl)ethanol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(4-amino-3-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2

InChI Key

OFWWMIZKFZGJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-aminophenyl ethanol (34 g, 0.25 mol) and NBS (35 g, 0.20 mol) in DMF (660 mL) was stirred at RT overnight. Then the mixture was diluted with ethyl acetate (2 L), washed with water (300 mL×4), dried over Na2SO4, concentrated in vacuo to give the crude product 2-(4-Amino-3-bromophenyl)ethanol. 1H NMR (400 MHz, CDCl3) δ 7.26 (d, J=1.6 Hz, 1H), 6.93 (d, J=1.6 Hz, 1H), 6.70 (s, 1H), 4.44 (br, 1H), 3.76 (t, J=6.4 Hz, 2H), 2.71 (t, J=6.4 Hz, 2H).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-amino-phenyl)-ethanol (5.10 g, 37.2 mmol) in 37 mL of DMF was added NBS (6.60 g, 37.1 mmol) and the mixture stirred overnight at RT. The reaction was diluted with 100 mL of water and extracted with EtOAc (3×100 mL). The organic layer was washed with brine (200 mL) and dried over Na2SO4. The title compound was purified by silica gel flash chromatography eluting with 50% EtOAc/hexanes to give 5.10 g (64%) of a white solid. Mass spectrum (ESI, m/z): Calcd. for C8H10BrNO, 216.0 (M+H), found 216.1.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
64%

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